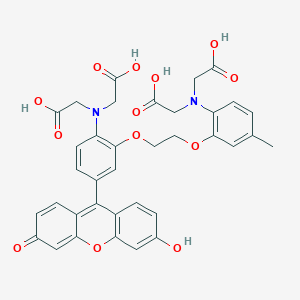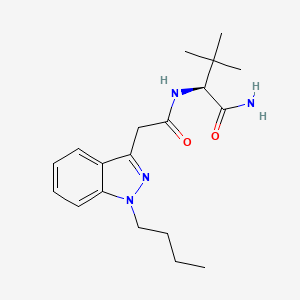
para-fluoro Norfentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Para-fluoro Norfentanyl is an analytical reference standard categorized as an opioid metabolite. It is a metabolite of para-fluorofentanyl, which is an opioid analgesic analogue of fentanyl developed by Janssen Pharmaceuticals in the 1960s . This compound is primarily used in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Para-fluoro Norfentanyl is synthesized using para-fluoroaniline as a starting material instead of aniline . The synthesis involves the same synthetic route as fentanyl, but with the substitution of para-fluoroaniline . The reaction conditions typically involve the use of liquid chromatography tandem mass spectrometry for the quantitation of fentanyl, norfentanyl, and other fentanyl analogs .
Industrial Production Methods: it is known that the synthesis of fentanyl analogs, including this compound, involves the use of commercially available aniline derivatives .
Chemical Reactions Analysis
Types of Reactions: Para-fluoro Norfentanyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled laboratory conditions using specific reagents and catalysts .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include para-fluoroaniline, liquid chromatography solvents, and mass spectrometry reagents . The conditions for these reactions are optimized to ensure accurate quantitation and analysis of the compound .
Major Products Formed: The major products formed from the reactions involving this compound include various fentanyl analogs and metabolites . These products are analyzed using advanced analytical techniques such as liquid chromatography tandem mass spectrometry .
Scientific Research Applications
Para-fluoro Norfentanyl is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. It serves as an analytical reference standard for the quantitation and analysis of fentanyl analogs and metabolites . In forensic science, it is used to detect the presence of fentanyl analogs in biological specimens . In medicine, it is studied for its pharmacological effects and potential therapeutic applications .
Mechanism of Action
The mechanism of action of para-fluoro Norfentanyl involves its interaction with opioid receptors in the brain and central nervous system . It exerts its effects by binding to these receptors, leading to analgesic and sedative effects . The molecular targets and pathways involved in its mechanism of action are similar to those of fentanyl and its analogs .
Comparison with Similar Compounds
Para-fluoro Norfentanyl is similar to other fentanyl analogs such as methoxyacetylfentanyl, cyclopropylfentanyl, and ortho-fluorofentanyl . it is unique in its structure due to the presence of a fluorine atom on the aniline ring .
List of Similar Compounds:- Methoxyacetylfentanyl
- Cyclopropylfentanyl
- Ortho-fluorofentanyl
- Carfentanil
- Beta-methylfentanyl
- Isobutyrylfentanyl
- Para-methylfentanyl
- Cyclopentylfentanyl
- Beta-hydroxyfentanyl
- Alpha-methylfentanyl
Properties
Molecular Formula |
C14H19FN2O |
|---|---|
Molecular Weight |
250.31 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N-piperidin-4-ylpropanamide |
InChI |
InChI=1S/C14H19FN2O/c1-2-14(18)17(13-7-9-16-10-8-13)12-5-3-11(15)4-6-12/h3-6,13,16H,2,7-10H2,1H3 |
InChI Key |
YIYNXSSELUAXIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCNCC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B10827290.png)






![(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(3-carboxypropanoylamino)propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10827338.png)





